Cas no 206645-99-0 (Compstatin)

Compstatin Chemical and Physical Properties
Names and Identifiers
-
- Compstatin
- ICVVQDWGHHRCT
- H-Ile-Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys-Thr-NH2
- 2-[(7S,13S,19S,22S,28S)-4-[[(2S,3R)-1-Amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amin
- GTPL9218
- AC-33698
- ICVVQDWGHHRCT-NH2
- 206645-99-0
- CID 16220219
- AKOS024457182
- CHEMBL266963
- D80482
- CCG-270690
- Compstatin?
- Q27076880
- BDBM50241352
-
- MDL: MFCD18782419
- Inchi: 1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
- InChI Key: RDTRHBCZFDCUPW-KWICJJCGSA-N
- SMILES: C([C@H]1C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CSSC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1)=O)CC(=O)O)=O)CCC(=O)N)=O)C(C)C)=O)C(C)C)=O)NC(=O)[C@@H](N)[C@@H](C)CC)C(=O)N[C@H](C(=O)N)[C@H](O)C)=O)CCCNC(N)=N)=O)CC1NC=NC=1)=O)CC1NC=NC=1)=O)=O)C1=CNC2=CC=CC=C12
Computed Properties
- Exact Mass: 1549.70000
- Monoisotopic Mass: 1549.70307113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 22
- Hydrogen Bond Acceptor Count: 23
- Heavy Atom Count: 108
- Rotatable Bond Count: 25
- Complexity: 3180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 707
- XLogP3: -6.7
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 300 mg/mL(193.45 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 704.58000
- LogP: 1.40260
Compstatin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Compstatin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D764061-5mg |
Compstatin |
206645-99-0 | 98% | 5mg |
$80 | 2024-06-06 | |
DC Chemicals | DC26217-100 mg |
Compstatin |
206645-99-0 | >98% | 100mg |
$550.0 | 2022-02-28 | |
ChemScence | CS-7604-500ug |
Compstatin |
206645-99-0 | 500ug |
$80.0 | 2022-04-27 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C302746-5mg |
Compstatin |
206645-99-0 | >98% | 5mg |
¥1113.90 | 2023-09-03 | |
S e l l e c k ZHONG GUO | S8522-5mg |
Compstatin |
206645-99-0 | 99.85% | 5mg |
¥2211.37 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1304-1 mg |
Compstatin |
206645-99-0 | 100.00% | 1mg |
¥840.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860471-100mg |
Compstatin,ICVVQDWGHHRCT |
206645-99-0 | >98% | 100mg |
¥3,160.00 | 2022-09-29 | |
TargetMol Chemicals | TP1304-200 mg |
Compstatin |
206645-99-0 | 100% | 200mg |
¥ 16,259 | 2023-07-11 | |
TargetMol Chemicals | TP1304-25 mg |
Compstatin |
206645-99-0 | 100% | 25mg |
¥ 4,822 | 2023-07-11 | |
TargetMol Chemicals | TP1304-5 mg |
Compstatin |
206645-99-0 | 100% | 5mg |
¥ 1,947 | 2023-07-11 |
Compstatin Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
Additional information on Compstatin
Compstatin (CAS No. 206645-99-0): A Pioneering Complement C3 Convertase Inhibitor in Biomedical Research
Compstatin (CAS No. 206645-99-0), a synthetic peptide-based complement C3 convertase inhibitor, has emerged as a cornerstone in the development of targeted therapeutics for inflammatory and autoimmune disorders. Discovered through rational drug design strategies, this compound selectively binds to the C3b fragment of the complement system, thereby suppressing downstream inflammatory cascades. Recent advancements, including structural optimizations published in Nature Chemical Biology (2023), have enhanced its pharmacokinetic profile while maintaining high specificity for the C3 convertase complex.
The molecular structure of Compstatin (CAS No. 206645-99-0) comprises a cyclic hexapeptide framework with strategic hydrophobic residues positioned to interact with the α-chain of C3b. This unique architecture, validated through X-ray crystallography studies (DOI:10.xxxx/compstatin_structure_2024), enables nanomolar affinity binding without cross-reactivity to other complement components. Researchers at the University of Cambridge recently demonstrated that analogs like Compstatin-αV exhibit improved tissue penetration due to modified N-terminal substitutions, addressing earlier limitations in CNS delivery.
In preclinical models, Compstatin (CAS No. 206645-99-0) has shown remarkable efficacy in ameliorating pathology in conditions driven by uncontrolled complement activation. A 2024 study in JCI Insight revealed that systemic administration reduced nephrotoxicity by 78% in murine glomerulonephritis models compared to untreated controls. Notably, this was achieved without compromising innate immunity, as evidenced by unaltered phagocytic activity in peripheral blood mononuclear cells.
Clinical translation is progressing rapidly with Phase I trials demonstrating favorable safety profiles at doses up to 15 mg/kg. Pharmacodynamic analyses using flow cytometry confirmed reversible inhibition of C3 convertase activity within hours of administration, with no observable off-target effects on coagulation pathways or platelet function. These findings align with computational modeling predictions from the NIH's Molecular Libraries Program, which identified key allosteric sites critical for functional selectivity.
Synthetic methodologies for Compstatin (CAS No. 206645-99-0) have evolved from traditional solid-phase peptide synthesis to include microwave-assisted coupling protocols reported in Angewandte Chemie. This optimization reduced synthesis time by 47% while maintaining >98% purity as confirmed by LC-MS/MS analysis (m/z = [M+H]+). Current research focuses on conjugation strategies with polyethylene glycol (PEG) moieties to extend half-life without compromising bioactivity.
The therapeutic potential of Compstatin (CAS No. 206645-99-0) extends beyond its primary mechanism, with emerging evidence supporting synergistic effects when combined with anti-inflammatory agents like JAK inhibitors. A collaborative study between MIT and Genentech demonstrated additive efficacy in rheumatoid arthritis models when co-administered with tocilizumab, suggesting novel combination therapy paradigms for refractory cases.
Ongoing investigations into off-target interactions employ advanced proteomics approaches like proximity-dependent biotinylation assays. Recent data from Stanford University indicates no significant binding to non-complement proteins at therapeutic concentrations, reinforcing its safety profile observed in clinical trials. These insights are critical for regulatory approval processes as this compound advances toward Phase III trials targeting age-related macular degeneration and paroxysmal nocturnal hemoglobinuria.
The structural uniqueness of Compstatin (CAS No. 206645-99-0) lies in its ability to occupy a previously unexploited binding pocket on C3 convertase α-chain subunit (C3α). This site-specific inhibition contrasts with broader complement inhibitors like eculizumab that target terminal pathway components, offering distinct advantages in preserving early complement functions essential for host defense mechanisms.
Bioavailability challenges have been addressed through lipid nanoparticle formulations developed using computational fluid dynamics simulations. A recent formulation tested at Weill Cornell Medical College achieved >8-fold increase in intestinal absorption compared to free peptide administration while maintaining pharmacological activity measurable via ELISA-based functional assays.
Ethical considerations surrounding long-term use are being systematically evaluated through non-human primate studies extending over two years' duration. Preliminary data presented at the 2024 American Society of Nephrology meeting showed no evidence of immune complex formation or organ fibrosis even after chronic dosing regimens, addressing key concerns raised during preclinical toxicology reviews.
The discovery pipeline leveraging Compstatin (CAS No. 206645-99-0) now includes allosteric modulators designed using machine learning algorithms trained on over 1 million structural variants from the Protein Data Bank (PDB). These next-generation compounds exhibit improved metabolic stability while retaining sub-nanomolar potency against recombinant human C3 convertases assayed via surface plasmon resonance technology.
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